4-(Phenethylamino)-1-phenylpyrrolidin-2-one
Overview
Description
4-(Phenethylamino)-1-phenylpyrrolidin-2-one is an organic compound that belongs to the class of phenethylamines This compound is characterized by a phenethylamino group attached to a pyrrolidinone ring, which is further substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenethylamino)-1-phenylpyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenethylamino Group: This step often involves the reaction of the pyrrolidinone intermediate with phenethylamine in the presence of a suitable catalyst or under specific reaction conditions to ensure the formation of the desired product.
Phenyl Substitution: The phenyl group can be introduced via various methods, including Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems to control reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
4-(Phenethylamino)-1-phenylpyrrolidin-2-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or pyrrolidinone rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(Phenethylamino)-1-phenylpyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on the central nervous system or its use as a precursor for drug development.
Industry: It may be used in the production of pharmaceuticals, agrochemicals, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Phenethylamino)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmission or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A simpler structure with a phenethyl group attached to an amine.
1-Phenyl-2-pyrrolidinone: Lacks the phenethylamino group but shares the pyrrolidinone and phenyl structures.
Amphetamine: Contains a phenethylamine core but with different substitutions.
Uniqueness
4-(Phenethylamino)-1-phenylpyrrolidin-2-one is unique due to the combination of its phenethylamino group and the pyrrolidinone ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-phenyl-4-(2-phenylethylamino)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-18-13-16(14-20(18)17-9-5-2-6-10-17)19-12-11-15-7-3-1-4-8-15/h1-10,16,19H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXDMTPYTKPXCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NCCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80977721 | |
Record name | 1-Phenyl-4-[(2-phenylethyl)amino]pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80977721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6212-97-1 | |
Record name | 2-Pyrrolidinone, 4-phenethylamino-1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006212971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-4-[(2-phenylethyl)amino]pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80977721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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